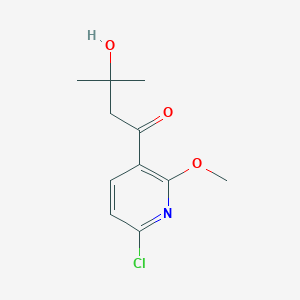
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine and methoxy groups, and a butanone moiety with hydroxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-methoxy-3-pyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Butanone Moiety: The butanone moiety is synthesized separately by reacting acetone with formaldehyde in the presence of a base to form 3-hydroxy-3-methylbutanone.
Coupling Reaction: The final step involves coupling the pyridine ring with the butanone moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone.
Reduction: Formation of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol.
Substitution: Formation of 1-(6-Substituted-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone.
科学的研究の応用
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
1-(6-Chloro-2-methoxy-3-pyridyl)-3-oxo-3-methyl-1-butanone: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanol: Similar structure but with an additional hydroxy group.
Uniqueness
1-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxy-3-methyl-1-butanone is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for various applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
1-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,15)6-8(14)7-4-5-9(12)13-10(7)16-3/h4-5,15H,6H2,1-3H3 |
InChIキー |
NHTDEFGIISZKJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)C1=C(N=C(C=C1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















